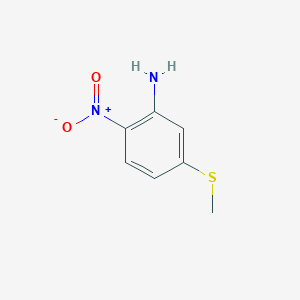

5-(Methylsulfanyl)-2-nitroaniline

Descripción

Significance of Nitroaniline Derivatives in Contemporary Chemical Science

Nitroaniline derivatives are instrumental in modern chemical science due to their versatile reactivity. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the aromatic ring creates a unique electronic environment that influences the molecule's properties and reactivity. This dual functionality allows for a variety of chemical transformations, making them valuable building blocks in organic synthesis.

Research Context of Sulfur-Containing Aniline (B41778) Derivatives in Chemical Literature

The incorporation of sulfur into aniline derivatives introduces another layer of chemical diversity and functionality, opening up new avenues in materials science and medicinal chemistry. Sulfur-containing compounds are prevalent in a vast range of pharmaceuticals and natural products, with functional groups like thioethers and sulfonamides being common scaffolds in FDA-approved drugs. designermoleculesinc.com

Research into sulfur-containing aniline derivatives has led to the development of novel polymers with unique properties. For instance, the polymerization of aniline derivatives with sulfur-containing reagents can yield polymers with backbones consisting solely of nitrogen and sulfur, which may exhibit interesting electronic and optical properties. nih.gov These sulfur-rich polymers have found applications in energy storage, flame retardants, and metal-ion detection. chemicalbook.com The ability of sulfur to participate in various chemical reactions, including oxidation and the formation of sulfones, further expands the synthetic utility of these aniline derivatives. designermoleculesinc.com

Scope of Academic Research on 5-(Methylsulfanyl)-2-nitroaniline

Despite the broad interest in both nitroaniline and sulfur-containing aniline derivatives, the specific compound This compound has a notably limited presence in academic literature. A review of scientific databases reveals a scarcity of dedicated research studies on its synthesis, properties, and potential applications.

The compound is commercially available and is identified by the CAS Number 31431-10-4 . ambeed.com Basic chemical data is available from chemical suppliers, but in-depth investigations into its reactivity, crystal structure, and utility as a synthetic intermediate are not widely published. This suggests that This compound remains a relatively unexplored molecule within the broader family of substituted nitroanilines. Its unique substitution pattern, featuring a methylsulfanyl (thioether) group and a nitro group on the aniline frame, positions it as a potentially interesting candidate for future research in areas such as dye synthesis, pharmaceutical development, or materials science, where the interplay of these functional groups could lead to novel molecular properties and applications. The current lack of extensive research presents an opportunity for new investigations into the chemical potential of this specific sulfur-containing nitroaniline derivative.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methylsulfanyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHJZKYOSJGALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylsulfanyl 2 Nitroaniline and Analogues

Established Synthetic Pathways for 5-(Methylsulfanyl)-2-nitroaniline

The primary methods for synthesizing the title compound rely on classical aromatic chemistry principles, tailored to manage the directing effects of the amine and thioether substituents.

Electrophilic aromatic substitution (EAS) is a foundational method for functionalizing aromatic rings. dalalinstitute.com For the synthesis of nitroaromatic compounds, nitration using a mixture of nitric acid and sulfuric acid is the most common approach. masterorganicchemistry.comyoutube.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.comyoutube.com

In the context of anilines, direct nitration can be problematic. The strongly acidic conditions protonate the basic amino group to form an anilinium ion. stackexchange.comtestbook.com This anilinium group is a powerful deactivating group and directs incoming electrophiles to the meta position, leading to a significant yield of the meta-nitro product, which is often not the desired isomer. stackexchange.comtestbook.com Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline (B41778) ring, resulting in tarry oxidation byproducts. stackexchange.com

To overcome these challenges, a multi-step strategy involving the protection of the amino group is typically employed. The amino group is commonly converted to an acetamido group (-NHCOCH₃) by reacting the aniline with acetic anhydride (B1165640). magritek.comresearchgate.net The acetamido group is still an ortho-, para-directing activator, but it is less activating than the amino group, which moderates the reaction and prevents oxidation. magritek.com This protection strategy allows for more controlled nitration. For the synthesis of this compound, the logical precursor would be 4-(methylthio)aniline. sigmaaldrich.comnih.gov The synthesis would proceed as follows:

Protection: 4-(Methylthio)aniline is acetylated to form N-[4-(methylsulfanyl)phenyl]acetamide.

Nitration: The protected compound is then nitrated. The acetamido group directs the incoming nitro group to its ortho position.

Hydrolysis: The final step is the removal of the acetyl protecting group by acid or base hydrolysis to yield the final product, this compound. magritek.comazom.com

This sequence ensures that the nitro group is installed at the position ortho to the amine, which is the desired regiochemistry for the target molecule.

Vicarious Nucleophilic Substitution (VNS) is a powerful reaction for the nucleophilic replacement of hydrogen atoms in electron-deficient aromatic systems, such as nitroarenes. organic-chemistry.orgwikipedia.org This method allows for the introduction of various substituents, including amino groups, ortho and para to a nitro group. organic-chemistry.orgidexlab.com The reaction typically involves a carbanion that has a leaving group attached to the nucleophilic carbon. organic-chemistry.org

For the synthesis of this compound, VNS could potentially be used to introduce the amino group onto a pre-existing nitro-thioether aromatic ring. For instance, starting with 4-nitrothioanisole (B1212185) (1-methoxy-4-nitrobenzene's sulfur analogue), a VNS amination reaction could place an amino group at the 2-position (ortho to the nitro group). The orientation of VNS reactions in nitroaniline derivatives is significantly influenced by the electronic conjugation between the nitro and amino groups. icm.edu.pl A reaction of sulfenamides with nitroarenes under basic conditions can form σ-adducts that eliminate a thiol to produce the corresponding nitroanilines, a process analogous to VNS of hydrogen. idexlab.com

Table 1: Overview of VNS Amination

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Vicarious Nucleophilic Substitution (VNS) of hydrogen | wikipedia.org |

| Substrate | Electron-deficient arenes (e.g., nitroarenes) | organic-chemistry.org |

| Reagent | Nucleophile with a leaving group (e.g., sulfenamides for amination) | idexlab.com |

| Product | Substituted arene (e.g., nitroanilines) | idexlab.com |

| Regioselectivity | Typically ortho and/or para to the electron-withdrawing group | organic-chemistry.org |

Multi-step synthesis provides the flexibility to construct complex molecules by assembling them piece by piece, ensuring correct substituent placement. libretexts.org A highly effective multi-step strategy for this compound involves a nucleophilic aromatic substitution (SₙAr) reaction on a pre-functionalized nitroaniline.

A direct and well-documented analogue of this synthesis is the preparation of 5-ethylthio-2-nitroaniline. prepchem.com This synthesis starts with 5-chloro-2-nitro acetanilide (B955). The chloro-substituted compound is reacted with a thiol (ethanethiol) in the presence of a base (sodium in 2-methoxyethanol) to form the thioether. The thiolate anion (RS⁻) acts as the nucleophile, displacing the chloride on the aromatic ring. A subsequent hydrolysis step would remove the acetanilide protecting group.

Adapting this method for the methyl-substituted target compound:

Starting Material: 5-Chloro-2-nitroaniline (B48662). The amino group may be protected as an acetanilide to improve solubility and handling.

Thioether Formation: The precursor is reacted with a methylthiolating agent, such as sodium thiomethoxide (NaSMe), which is a potent nucleophile. The thiomethoxide ion displaces the chlorine atom.

Deprotection (if necessary): If the acetylated precursor was used, the final step is hydrolysis to reveal the free amino group of this compound.

This SₙAr pathway is often efficient because the strong electron-withdrawing nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself.

Synthesis of Structurally Related Methylthio-Nitroaniline Derivatives

The synthetic methods applied to this compound are often generalizable to a range of structurally similar molecules, allowing for the creation of libraries of compounds with varied substitution patterns.

The formation of a thioether bond is a critical transformation in the synthesis of these compounds. As demonstrated in the preparation of 5-ethylthio-2-nitroaniline, the reaction of a halo-nitroaromatic compound with a sodium alkanethiolate is a robust method. prepchem.com

Table 2: Synthesis of 5-ethylthio-2-nitroaniline

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Ethanethiol, Sodium | Dry 2-methoxyethanol, 0-5 °C | Sodium ethanethiolate solution | prepchem.com |

| 2 | 5-Chloro-2-nitro acetanilide, Sodium ethanethiolate | Boiling 2-methoxyethanol, 3 hours | 5-Ethylthio-2-nitroaniline* | prepchem.com |

*In this specific reported procedure, the product obtained directly is the deprotected aniline, suggesting hydrolysis may occur in situ or during workup.

This general strategy can be extended to form various thioethers. For instance, a patented method describes the synthesis of 2-nitro-5-thiophenyl aniline, a diaryl thioether, by reacting 2-nitro-5-mercaptoaniline with a halogenated benzene in the presence of potassium carbonate at high temperatures. google.com While this forms an aryl-thioether rather than an alkyl-thioether, it illustrates the principle of C-S bond formation on a nitroaniline core.

Alkylation is also a key reaction for modifying these structures. While S-alkylation forms the thioether, N-alkylation can be used to modify the amine group. A patent details the N-methylation of N-formyl-p-nitroaniline using methyl iodide and potassium tert-butoxide, demonstrating a method for alkylating the nitrogen atom in a nitroaniline derivative. google.com

Condensation reactions, where two molecules join with the loss of a small molecule like water, are fundamental to many of the synthetic pathways for nitroanilines and their precursors.

A prominent example is the initial protection of the aniline. The reaction of an aniline with acetic anhydride to form an acetanilide is a condensation reaction that is a crucial first step in many nitration procedures. researchgate.net

More complex multi-step syntheses also rely on condensation. The synthesis of p-nitroaniline can begin from acetophenone (B1666503), which is first condensed with hydroxylamine (B1172632) to form acetophenone oxime. magritek.comazom.com This oxime then undergoes a Beckmann rearrangement to yield acetanilide, which is subsequently nitrated and hydrolyzed. magritek.com Another approach involves the condensation of aniline with an aldehyde or ketone, such as acetophenone, to form an imine (an α-methylbenzalaniline). This imine can then be nitrated and subsequently hydrolyzed to give p-nitroaniline, with the imine group serving as a protecting and directing group. google.com

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 5-(Methylsulfanyl)-2-nitrobenzenamine | C₇H₈N₂O₂S |

| 4-(Methylthio)aniline | 4-(Methylsulfanyl)benzenamine | C₇H₉NS |

| Acetanilide | N-Phenylacetamide | C₈H₉NO |

| N-[4-(Methylsulfanyl)phenyl]acetamide | N-(4-(Methylthio)phenyl)acetamide | C₉H₁₁NOS |

| 4-Nitrothioanisole | 1-(Methylsulfanyl)-4-nitrobenzene | C₇H₇NO₂S |

| 5-Chloro-2-nitroaniline | 5-Chloro-2-nitrobenzenamine | C₆H₅ClN₂O₂ |

| Sodium thiomethoxide | Sodium methanethiolate | CH₃NaS |

| 5-Ethylthio-2-nitroaniline | 5-(Ethylthio)-2-nitrobenzenamine | C₈H₁₀N₂O₂S |

| 5-Chloro-2-nitro acetanilide | N-(5-Chloro-2-nitrophenyl)acetamide | C₈H₇ClN₂O₃ |

| Ethanethiol | Ethanethiol | C₂H₆S |

| 2-Methoxyethanol | 2-Methoxyethan-1-ol | C₃H₈O₂ |

| 2-Nitro-5-mercaptoaniline | 2-Amino-4-nitrobenzenethiol | C₆H₆N₂O₂S |

| 2-Nitro-5-thiophenyl aniline | 5-(Phenylthio)-2-nitrobenzenamine | C₁₂H₁₀N₂O₂S |

| p-Nitroaniline | 4-Nitrobenzenamine | C₆H₆N₂O₂ |

| Acetophenone | 1-Phenylethan-1-one | C₈H₈O |

| Acetophenone oxime | 1-Phenylethan-1-one oxime | C₈H₉NO |

| α-Methylbenzalaniline | (E)-N-Benzylideneaniline | C₁₃H₁₁N |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions (FGIs) are fundamental in organic synthesis, enabling the transformation of one functional group into another. fiveable.me This allows for the strategic manipulation of molecules to create complex structures from simpler precursors. fiveable.me In the context of this compound and its analogues, these strategies are crucial for creating a diverse range of derivatives.

The primary functional groups on the this compound scaffold that are amenable to interconversion are the nitro group (-NO2), the amino group (-NH2), and the methylsulfanyl group (-SCH3).

Transformations of the Nitro Group: The nitro group is highly versatile and can be a precursor to various other functionalities. nih.gov A primary transformation is its reduction to an amino group, which can be achieved using various reducing agents. This conversion is significant as it opens up avenues for further derivatization, such as acylation or alkylation of the newly formed amino group. The nitro group's strong electron-withdrawing nature also activates the aromatic ring, facilitating nucleophilic aromatic substitution reactions where the nitro group can act as a leaving group. nih.gov

Derivatization of the Amino Group: The amino group in thioaniline derivatives is a key site for modification. It can readily undergo reactions such as acylation with acyl chlorides or anhydrides to form amides. solubilityofthings.com Alkylation is another common derivatization strategy. These modifications can significantly alter the electronic and steric properties of the molecule.

Modifications of the Methylsulfanyl Group: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones. These oxidized derivatives introduce polarity and can alter the biological activity and physical properties of the parent compound.

Derivatization for Analytical Purposes: Chemical derivatization is also employed to enhance the analytical detection of compounds. For instance, introducing fluorophores or chromophores can improve detection by HPLC-FLD or HPLC-UV, respectively. nih.gov Sulfonate derivatives, for example, can be detected with high sensitivity by fluorescence detectors. nih.gov This strategy is particularly useful for the quantitative analysis of complex mixtures. nih.gov

A summary of key functional group interconversions is provided in the table below.

| Starting Functional Group | Reagent/Condition | Resulting Functional Group |

| Nitro (-NO₂) | Reducing agents (e.g., H₂, Pd/C; SnCl₂, HCl) | Amino (-NH₂) |

| Amino (-NH₂) | Acyl chloride | Amide (-NHCOR) |

| Amino (-NH₂) | Alkyl halide | Alkylated amine (-NHR, -NR₂) |

| Methylsulfanyl (-SCH₃) | Oxidizing agents (e.g., H₂O₂, m-CPBA) | Sulfoxide (-SOCH₃), Sulfone (-SO₂CH₃) |

| Aromatic Ring | Nucleophile (in activated systems) | Substituted aromatic ring |

Optimization of Synthetic Parameters and Sustainable Chemistry Considerations

The optimization of synthetic routes and the incorporation of green chemistry principles are vital for the efficient and environmentally responsible production of this compound and related compounds.

Influence of Catalyst Systems and Reaction Conditions on this compound Synthesis

The synthesis of substituted nitroanilines often involves nitration of an aniline precursor. The choice of catalyst and reaction conditions, such as temperature and stoichiometry, plays a critical role in determining the yield and regioselectivity of the reaction.

For instance, the nitration of o-toluidine (B26562) to produce 2-methyl-5-nitroaniline (B49896), an analogue of this compound, is typically carried out using a mixture of nitric acid and sulfuric acid. chemicalbook.com The temperature must be carefully controlled, often at low temperatures (e.g., -10°C), to prevent over-nitration and side product formation. chemicalbook.com The stoichiometry of the nitrating agents relative to the substrate is also a key parameter to optimize for maximizing the yield of the desired product. chemicalbook.com

In the synthesis of related heterocyclic compounds, such as 4,6-dichloro-2-methylthio-5-nitropyrimidine, specific catalysts are employed for different steps. For example, N,N-dimethylaniline can be used as a catalyst in chlorination steps using phosphorus oxychloride. google.com The choice of catalyst can significantly influence reaction rates and efficiency.

The following table outlines the impact of varying reaction conditions on the synthesis of a representative nitroaniline.

| Parameter | Variation | Effect on Reaction |

| Temperature | Low (-10 to 0°C) | Favors desired isomer, minimizes side products |

| High | Increases reaction rate but can lead to over-reaction and decomposition | |

| Catalyst | Acid catalyst (e.g., H₂SO₄) | Activates nitrating agent, controls regioselectivity |

| Phase-transfer catalyst | Can improve reaction rates and yields in biphasic systems | |

| Stoichiometry | Excess nitrating agent | Can lead to dinitration or oxidation |

| Limiting nitrating agent | May result in incomplete reaction |

Green Chemistry Approaches to Minimize Byproducts and Waste in Thioaniline Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These approaches are increasingly important in the synthesis of thioanilines and other fine chemicals.

Key green chemistry strategies applicable to thioaniline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. mdpi.com In some cases, solvent-free reactions, such as mechanochemical grinding, can be employed to minimize waste. mdpi.com

Catalysis: The use of efficient and recyclable catalysts, including heterogeneous catalysts, can reduce waste and improve atom economy. mdpi.com Metal-catalyzed reactions, for example, can enable highly selective transformations under mild conditions. mdpi.com

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing byproducts.

For example, the use of plant extracts for the synthesis of nanoparticles is a green approach that avoids toxic organic solvents. ejcmpr.comejcmpr.com While not directly related to thioaniline synthesis, this illustrates the broader trend towards more sustainable chemical production. The development of one-pot reactions, where multiple synthetic steps are carried out in a single reactor, also contributes to greener processes by reducing solvent use and purification steps. mdpi.com

Late-Stage Functionalization Strategies for Nitroaniline Scaffolds

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. nih.gov This strategy is highly valuable for rapidly generating structural diversity and for the efficient optimization of lead compounds in drug discovery. nih.gov

For nitroaniline scaffolds, LSF can be used to modify the aromatic ring or existing functional groups. The nitro group itself can be a key player in activating the scaffold for certain LSF reactions. nih.gov

C-H Functionalization: A powerful LSF technique is the direct functionalization of carbon-hydrogen (C-H) bonds. This avoids the need for pre-functionalized starting materials. For example, copper-catalyzed C-H functionalization has been used to introduce a variety of functional groups, including hydroxyl, methoxy, azido, and cyano groups, into heterocyclic scaffolds. nih.gov This approach can be applied to modify the nitroaniline core or its side chains.

The strong electron-withdrawing nature of the nitro group can facilitate nucleophilic attack on the aromatic ring, enabling the introduction of nucleophiles at specific positions. nih.gov This has been demonstrated in the functionalization of nitropyridones and quinolones. nih.gov

LSF strategies offer a direct and efficient way to create analogues of this compound, which can be valuable for structure-activity relationship studies and the development of new materials or biologically active compounds. The ability to introduce modifications late in the synthesis saves steps and resources compared to a traditional linear synthesis approach.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman) of 5-(Methylsulfanyl)-2-nitroaniline and Analogues

Experimental Spectral Acquisition and Detailed Assignments of Vibrational Modes

The experimental vibrational spectra of nitroaniline derivatives are typically acquired in the solid phase. For FT-IR analysis, the sample is often prepared as a KBr pellet, and the spectrum is recorded over a standard range, such as 4000–400 cm⁻¹. FT-Raman spectroscopy is usually performed using a laser excitation source, for instance, a Nd:YAG laser, with the data collected in the same spectral region.

The vibrational assignments for the title compound can be inferred by comparing with the spectra of related molecules like 2,6-dibromo-4-nitroaniline (B165464) and 2-(methylthio)aniline. nih.gov Key vibrational modes include:

N-H Vibrations: The amino group (NH₂) typically exhibits asymmetric and symmetric stretching vibrations in the range of 3500–3300 cm⁻¹. nih.gov

C-H Vibrations: Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. nih.gov

NO₂ Vibrations: The nitro group (NO₂) has characteristic asymmetric and symmetric stretching modes, which are expected in the regions of 1570–1490 cm⁻¹ and 1370–1320 cm⁻¹, respectively.

C-S and S-CH₃ Vibrations: The C-S stretching vibration is anticipated to appear in the 750–570 cm⁻¹ region. The methylsulfanyl group (-SCH₃) will also exhibit characteristic stretching and bending vibrations.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1625–1430 cm⁻¹ range.

A detailed assignment of the principal vibrational modes for analogous compounds is presented in the table below, offering a predictive framework for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3500 - 3400 |

| NH₂ Symmetric Stretch | 3400 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| NO₂ Asymmetric Stretch | 1570 - 1490 |

| NO₂ Symmetric Stretch | 1370 - 1320 |

| C=C Aromatic Stretch | 1625 - 1430 |

| C-N Stretch | 1360 - 1250 |

| C-S Stretch | 750 - 570 |

Theoretical Vibrational Frequency Calculations and Comparative Analysis

To complement experimental findings and to provide a more detailed understanding of the vibrational modes, theoretical calculations using Density Functional Theory (DFT) are often employed. The B3LYP functional with a suitable basis set, such as 6-31G*, is a common choice for such calculations. nih.gov These computations can predict the vibrational frequencies and intensities, which are then compared with the experimental FT-IR and FT-Raman data.

For analogues like 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline, DFT calculations have shown good agreement between the calculated and observed spectra after applying a scaling factor to the computed frequencies. nih.gov Similar theoretical studies on other related molecules, such as 2-amino-5-nitropyridine, have also demonstrated the reliability of this approach in assigning vibrational modes. researchgate.net A study on 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile utilized DFT to analyze its conformational stability and vibrational characteristics, providing further insights into the behavior of molecules with similar functional groups. iu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the elucidation of molecular structures. While a full experimental NMR dataset for this compound is not published, predicted ¹H and ¹³C NMR data are available from chemical suppliers. guidechem.com Furthermore, experimental data for numerous analogues provide a strong basis for interpreting the expected chemical shifts.

Predicted ¹H NMR data for 4-(Methylsulfanyl)-2-nitroaniline (an alternative name for the same compound) suggests distinct signals for the aromatic protons and the methyl protons of the methylsulfanyl group. guidechem.com Experimental ¹H NMR spectra of related compounds like 2-nitroaniline (B44862) show characteristic downfield shifts for the aromatic protons due to the electron-withdrawing nature of the nitro group. rsc.orgchemicalbook.com The amino group protons typically appear as a broad singlet.

The ¹³C NMR spectrum is expected to show distinct resonances for each carbon atom in the molecule. Predicted data for 4-(Methylsulfanyl)-2-nitroaniline is available, and experimental spectra of analogues like 2-methyl-5-nitroaniline (B49896) and other nitroanilines provide reference points for the expected chemical shifts. guidechem.comrsc.orgchemicalbook.com The carbon attached to the nitro group is expected to be significantly deshielded.

The following table summarizes the predicted and observed NMR data for this compound and its analogues.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 4-(Methylsulfanyl)-2-nitroaniline (Predicted) | ¹H | Aromatic protons, -SCH₃ protons |

| ¹³C | Aromatic carbons, -SCH₃ carbon | |

| 2-Nitroaniline | ¹H | 8.12 (d), 7.36 (t), 6.81 (d), 6.70 (t), 5.98 (s, NH₂) |

| 2-Methyl-5-nitroaniline | ¹H (DMSO-d₆) | 7.79 (d), 7.56 (dd), 7.25 (d), 2.16 (s, CH₃) |

| ¹³C (DMSO-d₆) | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 (CH₃) |

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction techniques are pivotal for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular geometry, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

As of the latest literature review, a single-crystal X-ray diffraction study specifically for this compound has not been reported. However, SCXRD analyses of closely related compounds offer valuable comparative data. For instance, the crystal structure of a Schiff base derived from 2-methyl-3-nitroaniline (B147196) has been determined, revealing details about its molecular conformation and intermolecular hydrogen bonding.

Powder X-ray Diffraction (XRPD) Applications in Polymorphism and Crystal Purity

Powder X-ray diffraction (XRPD) is a versatile technique used to identify crystalline phases, assess crystal purity, and study polymorphism. An XRPD pattern provides a unique fingerprint for a crystalline solid. While no specific XRPD studies on the polymorphism of this compound have been published, the technique is widely applied to characterize nitroaniline derivatives. For example, XRPD has been used to confirm the crystalline nature of newly synthesized materials and to identify the crystal systems of compounds like 4-methyl-2-nitroaniline.

Advanced Spectroscopic Techniques for Electronic Structure Probing (e.g., UV-Vis Spectroscopy in relation to electronic transitions)

The UV-Vis spectrum of an aromatic compound like this compound is primarily governed by electronic transitions involving π and non-bonding (n) electrons. The key chromophore in this molecule is the nitroaniline system. The benzene ring itself exhibits characteristic π → π* transitions. However, the presence of the amino and nitro groups significantly modifies the electronic landscape. The amino group acts as a strong auxochrome, donating electron density to the ring and raising the energy of the highest occupied molecular orbital (HOMO). Conversely, the nitro group is a powerful chromophore that extends the conjugation and lowers the energy of the lowest unoccupied molecular orbital (LUMO) through its strong electron-withdrawing resonance and inductive effects.

This "push-pull" nature, with the electron-donating amino group and the electron-withdrawing nitro group in conjugation through the benzene ring, leads to a significant intramolecular charge transfer (ICT) character in its electronic transitions. This ICT transition typically occurs at a longer wavelength (lower energy) and is responsible for the characteristic color of many nitroaniline derivatives.

The methylsulfanyl (-SCH₃) group, positioned meta to the amino group and ortho to the nitro group, further influences the electronic spectrum. The sulfur atom possesses lone pairs of electrons that can participate in n → π* transitions and can also interact with the π-system of the ring, thus modifying the energies of the molecular orbitals.

The expected electronic transitions for this compound are summarized in the table below. These transitions are based on the fundamental principles of electronic spectroscopy and the known effects of the substituent groups on the benzene chromophore.

| Type of Transition | Involved Orbitals | Description | Expected Spectral Region |

| π → π | π (HOMO) → π (LUMO) | This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the conjugated system. In nitroanilines, this often has significant intramolecular charge transfer (ICT) character, shifting it to longer wavelengths. | Near-UV to Visible |

| n → π | n (non-bonding) → π (LUMO) | This transition involves the excitation of a non-bonding electron, likely from the oxygen atoms of the nitro group or the sulfur atom of the methylsulfanyl group, to an antibonding π* orbital. These transitions are typically weaker than π → π* transitions. | UV or Visible |

It is important to note that the solvent environment can significantly influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism. Polar solvents are likely to cause a red shift (bathochromic shift) in the ICT band due to the stabilization of the more polar excited state.

Computational Chemistry and Theoretical Modeling of 5 Methylsulfanyl 2 Nitroaniline

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is widely employed to determine the optimized geometry, conformational preferences, and vibrational properties of molecules like 5-(Methylsulfanyl)-2-nitroaniline. By approximating the complex many-electron problem to one based on the electron density, DFT offers a balance between accuracy and computational cost.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, DFT calculations, often using a basis set like 6-31G(d,p), are used to determine the most stable three-dimensional structure. nih.gov

The rotational barrier of the methylsulfanyl group is another factor. While the amino and nitro groups are held relatively rigid by the hydrogen bond and resonance effects, the -SCH₃ group may exhibit more rotational freedom. However, steric hindrance with the adjacent nitro group can influence its preferred orientation. The final optimized geometry represents a balance of these steric and electronic effects.

Table 1: Selected Optimized Geometrical Parameters of a 2-Nitroaniline (B44862) Derivative (Illustrative) Based on data for similar compounds, as specific experimental data for this compound is not readily available.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N(amino)-H...O(nitro) | ~2.0 - 2.2 | |

| C-NO₂ | ~1.45 - 1.48 | |

| C-NH₂ | ~1.36 - 1.39 | |

| C-S | ~1.76 - 1.79 | |

| S-CH₃ | ~1.81 - 1.84 | |

| ∠ O-N-O | ~123 - 125 | |

| ∠ C-S-C | ~100 - 104 |

Note: This table is interactive. You can sort the data by clicking on the headers.

Once the molecule's geometry is optimized, harmonic vibrational frequency calculations can be performed to predict its infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration for the molecule. nih.gov For this compound, these calculations help in assigning the characteristic vibrational frequencies for its functional groups.

Key vibrational modes include:

NH₂ Group: Asymmetric and symmetric stretching vibrations. researchgate.net

NO₂ Group: Asymmetric and symmetric stretching vibrations. researchgate.net

CH₃ Group: Stretching and bending vibrations.

C-S Group: Stretching vibrations.

Aromatic Ring: C-H stretching and C=C bending modes.

The calculated frequencies are typically in the harmonic approximation, which assumes that the potential energy surface is a perfect parabola around the minimum. Real molecular vibrations are anharmonic, causing calculated frequencies to often be higher than experimental values. To correct for this, the computed harmonic frequencies are commonly scaled by an empirical scaling factor to improve agreement with experimental data. nih.gov

Table 2: Calculated Harmonic Vibrational Frequencies (cm⁻¹) for Functional Groups in a Substituted Nitroaniline (Illustrative)

| Functional Group | Vibrational Mode | Typical Calculated Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | 3520 - 3570 |

| Amino (-NH₂) | Symmetric Stretch | 3420 - 3450 |

| Nitro (-NO₂) | Asymmetric Stretch | 1490 - 1530 |

| Nitro (-NO₂) | Symmetric Stretch | 1230 - 1330 |

| Aromatic C-H | Stretch | 3040 - 3110 |

Note: This table is interactive. You can sort the data by clicking on the headers.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular properties.

High HOMO-LUMO Gap: Implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net

Low HOMO-LUMO Gap: Suggests high chemical reactivity, low kinetic stability, and higher polarizability. researchgate.net

In this compound, the electron-donating amino and methylsulfanyl groups increase the energy of the HOMO, while the electron-withdrawing nitro group lowers the energy of the LUMO. This combined effect leads to a relatively small HOMO-LUMO energy gap. The HOMO is typically localized over the amino group, the sulfur atom, and the benzene (B151609) ring, whereas the LUMO is predominantly centered on the nitro group. This spatial separation is characteristic of a molecule with significant charge-transfer character.

The electronic absorption spectrum of a molecule is dictated by transitions of electrons from occupied to unoccupied orbitals. The most significant low-energy transition is typically the HOMO→LUMO excitation. For this compound, this transition corresponds to an intramolecular charge transfer (ICT). chemrxiv.org

Upon absorption of light, an electron is promoted from the HOMO (localized on the electron-rich amino/methylsulfanyl/ring portion) to the LUMO (localized on the electron-poor nitro group). This π→π* transition results in a significant redistribution of electron density, creating an excited state with a much larger dipole moment than the ground state. chemrxiv.org The energy of this transition, and thus the color of the compound, is directly related to the HOMO-LUMO gap. The polarity of the solvent can also influence this gap and the energy of the charge transfer band. chemrxiv.org

Natural Bond Orbital (NBO) Analysis and Intermolecular Charge Transfer Investigations

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. acadpubl.eu It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core orbitals, lone pairs, and bonding/antibonding orbitals.

The key aspect of NBO analysis is the investigation of "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant delocalization and stabilization of the molecule. acadpubl.eu

For this compound, NBO analysis would reveal several important intramolecular interactions:

Intramolecular Hydrogen Bond: A strong interaction between a lone pair on a nitro-group oxygen, n(O), and the antibonding orbital of the N-H bond, σ*(N-H).

Resonance Delocalization: The delocalization of the lone pair of the amino nitrogen, n(N), into the antibonding π* orbitals of the benzene ring (π* C-C).

Sulfur Lone Pair Delocalization: The delocalization of the lone pairs on the sulfur atom, n(S), into the π* system of the ring.

Nitro Group Conjugation: The interaction between the ring's π orbitals and the π* orbitals of the nitro group.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for a 2-Nitroaniline System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(N) - Amino | π* (C-C) - Ring | High | Resonance (p-π conjugation) |

| n(O) - Nitro | σ* (N-H) - Amino | High | Intramolecular Hydrogen Bond |

| π (C-C) - Ring | π* (N-O) - Nitro | Moderate | π-conjugation |

| n(S) - Methylsulfanyl | π* (C-C) - Ring | Moderate | Resonance (p-π conjugation) |

Note: This table is interactive. You can sort the data by clicking on the headers.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions the electron density of a molecule to define atoms and the chemical bonds between them. mdpi.com This analysis focuses on the topology of the electron density, ρ(r), particularly at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide a quantitative description of the nature of chemical bonds.

In systems analogous to this compound, such as other nitroaniline derivatives, QTAIM has been employed to characterize both intramolecular and intermolecular interactions. acs.orgacs.org For instance, in a theoretical investigation of m-nitroaniline and 2-methyl-5-nitroaniline (B49896) crystals, QTAIM analysis of the periodic electron density helped in identifying and characterizing intermolecular interactions. acs.orgacs.org The analysis revealed a set of intermolecular (3, -1) critical points, which are indicative of bonding interactions between molecules in the crystal lattice. acs.org

The nature of these interactions can be classified based on the values of the Laplacian of the electron density and the total energy density at the BCP. For covalent bonds, ∇²ρ(r) is typically large and negative, indicating a concentration of electron density, while for closed-shell interactions (like hydrogen bonds and van der Waals forces), ∇²ρ(r) is positive. The sign of the total energy density, H(r), which is the sum of the kinetic energy density, G(r), and the potential energy density, V(r), further refines this classification. A negative H(r) suggests a degree of covalent character, while a positive H(r) is characteristic of non-covalent interactions.

Illustrative QTAIM Topological Parameters for Intermolecular Interactions

| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Nature of Interaction |

| Strong Hydrogen Bond | ~0.02 - 0.04 | ~0.07 - 0.15 | Negative | Partially Covalent |

| Weak Hydrogen Bond | ~0.002 - 0.02 | ~0.01 - 0.07 | Positive | Electrostatic |

| van der Waals | < 0.01 | > 0 | Positive | Non-bonding |

Note: This table presents typical value ranges for different interaction types based on QTAIM analysis and is for illustrative purposes.

Non-Covalent Interaction (NCI) Analysis in Related Molecular Systems

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and properties of molecular crystals. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, provides a qualitative and quantitative picture of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net The RDG is a function of the electron density and its first derivative, and plotting it against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density allows for the visualization of interaction regions.

In molecular systems related to this compound, NCI analysis has been instrumental in understanding their crystal packing. For example, in a series of N-(2-phenylethyl)nitroaniline derivatives, the packing is influenced by a combination of intramolecular and intermolecular hydrogen bonds. nih.gov In 2,4-Dinitro-N-(2-phenylethyl)aniline, an intramolecular N—H⋯O hydrogen bond is present, and molecules form dimers through intermolecular N—H⋯O hydrogen bonds. nih.gov In contrast, 4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline exhibits a different packing arrangement without intermolecular hydrogen bonds involving the N-H group, showcasing how subtle changes in substitution can alter the non-covalent interaction landscape. nih.gov

Similarly, studies on other complex molecular systems have used NCI plots to show that van der Waals forces are essential for complex stability. researchgate.net These analyses help in identifying the specific atoms and regions of a molecule that participate in stabilizing non-covalent interactions.

Molecular Electron Density Theory (MEDT) as a Contemporary Reactivity Model

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. mdpi.com It posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of molecular reactivity. mdpi.com MEDT analyzes the changes in electron density along a reaction pathway to provide insights into the molecular mechanisms of chemical reactions. mdpi.com

This theory moves beyond the traditional frontier molecular orbital (FMO) theory by providing a more comprehensive picture of the electronic changes that occur during a reaction. Key concepts within MEDT include the analysis of the global electron density transfer (GEDT) and the study of the topology of the electron localization function (ELF), which reveals the regions of covalent bond formation and breaking.

While a specific MEDT study on this compound is not available, the principles of MEDT can be applied to understand its potential reactivity. The presence of both electron-donating (amino and methylsulfanyl) and electron-withdrawing (nitro) groups suggests a complex electron density distribution that would be highly susceptible to change in the presence of a reactant. MEDT would provide a powerful tool to model and understand the regioselectivity and stereoselectivity of reactions involving this compound.

Global Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Chemical Hardness/Softness)

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO). A smaller energy gap indicates a softer, more reactive molecule.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Nucleophilicity Index (Nu): While several definitions exist, it generally relates to the ability of a molecule to donate electrons.

Studies on related molecules, such as 2-methylthio(methylsulfonyl)-triazoloquinazolines, have utilized these descriptors to compare the reactivity of different compounds. researchgate.net For instance, it was found that 2-methylthio-triazoloquinazoline is more electrophilic and reactive, while the 2-methylsulfonyl derivative is less reactive. researchgate.net Such analyses help in identifying which sites on a molecule are more susceptible to electrophilic or nucleophilic attack. researchgate.net

Illustrative Global Reactivity Descriptors for a Hypothetical Nitroaniline Derivative

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | E_HOMO | - | -6.5 |

| LUMO Energy | E_LUMO | - | -2.0 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.5 |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.25 |

| Chemical Hardness | η | E_LUMO - E_HOMO | 4.5 |

| Chemical Softness | S | 1 / η | 0.22 |

| Electrophilicity Index | ω | μ² / (2η) | 2.01 |

Note: This table provides a hypothetical example of calculated global reactivity descriptors to illustrate the concepts. Actual values for this compound would require specific DFT calculations.

Supramolecular Interactions and Crystal Engineering Studies

Hydrogen Bonding Networks in 5-(Methylsulfanyl)-2-nitroaniline Analogues

Hydrogen bonds are among the most significant interactions influencing the crystal packing of nitroaniline derivatives. rsc.orgresearchgate.net The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are effective acceptors.

In analogues of this compound, N-H···O hydrogen bonds are a predominant feature, often linking molecules into well-defined networks. For instance, in 1,3-diamino-4-nitrobenzene, molecules are connected by N-H···O hydrogen bonds to form (4,4) nets. researchgate.net Similarly, 3,5-dinitroaniline (B184610) features three distinct N-H···O hydrogen bonds that create intricately interwoven puckered nets. researchgate.net The strength and geometry of these bonds can vary, as seen in the different N···O distances observed in various nitroaniline crystals. researchgate.net In some cases, such as o-nitroaniline, intramolecular hydrogen bonding between the ortho-amino and nitro groups can also occur, influencing the molecule's conformation and intermolecular bonding potential. wikipedia.org

| Compound | N···O Distance (Å) | N-H···O Angle (°) | Resulting Motif | Reference |

|---|---|---|---|---|

| 1,3-Diamino-4-nitrobenzene | 2.964 | 155 | (4,4) Nets | researchgate.net |

| 1,3-Diamino-4-nitrobenzene | 3.021 | 149 | (4,4) Nets | researchgate.net |

| 3,5-Dinitroaniline | 3.344 - 3.433 | 150 - 167 | Interwoven Puckered Nets | researchgate.net |

While weaker than N-H···O bonds, C-H···O interactions involving aromatic C-H donors and nitro group oxygen acceptors often play a supplementary role in stabilizing the crystal lattice. These interactions contribute to the formation of more complex three-dimensional frameworks. researchgate.net For example, in some structures, paired N-H···O and C-H···O hydrogen bonds work in concert to form chains of fused rings. researchgate.net The attractive nature of these weak interactions is comparable in energy to some stronger interactions and is significant in achieving dense molecular packing. researchgate.netrsc.org

Aromatic Stacking Interactions (e.g., π–π Stacking)

Aromatic stacking, or π–π interaction, is an attractive non-covalent force between the π-electron clouds of adjacent aromatic rings. nih.gov This interaction is crucial for the stability of many crystal structures and plays a role in molecular recognition and self-assembly. nih.govnih.gov In nitroaniline derivatives, π–π stacking interactions can link hydrogen-bonded sheets or chains into a three-dimensional framework. researchgate.net

The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements, and their strength is influenced by factors such as the distance between the rings and the nature of the substituents. For instance, in some iodo-nitroanilines, π-π stacking interactions work alongside hydrogen bonds and other interactions to direct the crystal packing. researchgate.net The interplay between π-stacking and hydrogen bonding is a key element in the crystal engineering of these compounds.

Intermolecular O…N Interactions and Other Nitro Group-Mediated Non-Covalent Interactions (e.g., σ-hole interactions)

The nitro group is a versatile participant in non-covalent interactions beyond hydrogen bonding. A particularly significant interaction is the direct O···N contact between the nitro groups of adjacent molecules. researchgate.netrsc.org This is a type of σ-hole interaction, where the region of positive electrostatic potential on the nitrogen atom of one nitro group (the π-hole) interacts with the electron-rich lone pair of an oxygen atom from a neighboring nitro group. researchgate.netnih.govmdpi.com

These lone pair-π-hole interactions are attractive and directional, with energies comparable to weak C-H···O hydrogen bonds. researchgate.netrsc.org They are particularly important in sustaining dense molecular packing in polynitro-substituted compounds. researchgate.net The concept of σ-hole interactions is broad, applying to many elements in groups 14-17, with the interaction involving the Group 15 nitrogen atom known as a pnictogen bond. mdpi.commdpi.com

| Interaction Type | Typical Distance | Interaction Energy (kJ/mol) | Significance | Reference |

|---|---|---|---|---|

| ONO₂⋯π(N)NO₂ | < 3 Å | -10 to -13 (up to -33.6) | Contributes to dense molecular packing; self-complementary. | researchgate.net |

| σ-hole (Pnictogen Bond) | Varies | Comparable to weak C-H···O bonds | Directional interaction key to supramolecular chemistry. | mdpi.com |

Influence of Intermolecular Interactions on Crystal Packing and Molecular Self-Assembly

The final crystal structure of a compound like this compound is the result of a delicate balance between the various intermolecular forces discussed. The process of crystal nucleation and growth is guided by these interactions, which determine the ultimate molecular self-assembly and can lead to different crystalline forms, or polymorphs. arxiv.org

The relative importance of these interactions can be ranked, with strong hydrogen bonds (N-H···O) typically being the most dominant structure-directing force. rsc.orgresearchgate.net However, weaker interactions like C-H···O bonds, π–π stacking, and O···N interactions are collectively crucial for achieving thermodynamic stability. rsc.orgresearchgate.netresearchgate.net The interplay of these forces dictates the formation of specific supramolecular motifs—such as chains, sheets, or rings—which then assemble into the final three-dimensional lattice. researchgate.netnih.gov Understanding how to modulate these intermolecular interactions by, for example, changing substituents on the aniline (B41778) ring, is the core principle of crystal engineering, allowing for the rational design of crystalline materials with desired properties. mdpi.com

Supramolecular Design Principles and Their Application in Nitroaniline Systems

The primary goal of supramolecular design in the context of crystal engineering is to guide the assembly of molecules into specific, predictable, and functional crystalline architectures. For nitroaniline systems, a key design principle revolves around the robust and directional nature of hydrogen bonds. The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are effective hydrogen bond acceptors. This donor-acceptor pairing frequently leads to the formation of intermolecular N-H···O hydrogen bonds, which can organize molecules into extended chains or more complex networks. nih.gov

In many nitroaniline derivatives, these hydrogen-bonding motifs are a dominant factor in the crystal packing. nih.gov The resulting supramolecular structures can significantly influence the material's bulk properties, such as its nonlinear optical (NLO) response. The asymmetric charge distribution created by the electron-donating amino group and the electron-withdrawing nitro group on the phenyl ring is a foundational element for second-order NLO activity. nih.gov Crystal engineering aims to arrange these molecules in a non-centrosymmetric fashion to preserve and optimize this molecular property at the bulk level.

The presence of the methylsulfanyl (-SCH₃) group in this compound introduces additional possibilities for intermolecular interactions. The sulfur atom can act as a weak hydrogen bond acceptor, and the methyl group can participate in weaker C-H···O or C-H···π interactions. These weaker interactions, while less dominant than the primary N-H···O hydrogen bonds, provide a finer level of control over the crystal packing, influencing the final three-dimensional architecture. The interplay between strong hydrogen bonds and numerous weaker interactions is a critical consideration in predicting and engineering the crystal structures of such multifunctional molecules.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities from all other molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis allow for the deconvolution of the surface into contributions from different atom···atom contacts. The relative percentages of these contacts provide a quantitative measure of their importance in the crystal structure.

Based on the analysis of analogous compounds, the following table illustrates the typical contributions of various intermolecular contacts to the Hirshfeld surface area in a related nitro-containing aromatic amine.

| Intermolecular Contact | Contribution (%) |

| H···H | 39.0 |

| O···H | 21.3 |

| S···H | 5.9 |

| C···N | 5.8 |

| C···H | 5.4 |

| Data is for the related compound 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline and is presented for illustrative purposes. nih.gov |

This data underscores the prevalence of H···H contacts, which typically cover a large portion of the molecular surface. nih.gov The significant contribution from O···H contacts quantitatively confirms the importance of hydrogen bonding in the crystal packing. nih.gov The presence of S···H contacts highlights the role of the sulfur-containing group in the supramolecular assembly. nih.gov The C···N and C···H contacts also play a measurable role in stabilizing the crystal structure. nih.gov These quantitative insights are invaluable for understanding the forces that govern the self-assembly of such molecules and for the rational design of new crystalline materials.

Mechanistic Investigations and Reaction Kinetics

Kinetic Studies of Derivatization Reactions Involving 5-(Methylsulfanyl)-2-nitroaniline Precursors

While specific kinetic studies on the derivatization of this compound are not extensively documented in the provided results, related research on similar compounds offers valuable insights. For instance, the reduction of 4-nitroaniline (B120555) catalyzed by Fe3O4 spheres decorated with gold nanoparticles has been shown to follow pseudo-first-order kinetics. nih.govacs.org The reaction rate for the gold-decorated catalyst was significantly higher than that of the bare Fe3O4, highlighting the catalytic effect on the reaction kinetics. acs.org Such studies on related nitroanilines provide a framework for understanding the kinetic behavior that could be expected in derivatization reactions of this compound.

Exploration of Reaction Pathways and Transition State Analysis for Related Nitroaniline Transformations

Furthermore, the reduction of nitroaromatics can proceed through different routes, such as the direct pathway involving the reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group. An alternative indirect pathway involves the condensation of the nitroso intermediate with a hydroxylamino intermediate. The specific pathway can be influenced by the catalyst and reaction conditions.

Catalytic Reduction Mechanisms of Nitro Groups in Substituted Anilines

The catalytic reduction of nitro groups in substituted anilines is a widely studied and industrially important reaction. acs.org Various catalytic systems have been developed for this transformation, including the use of transition metals like platinum, palladium, nickel, and iron. lboro.ac.ukyoutube.comwikipedia.org

The mechanism of catalytic hydrogenation of nitrobenzene (B124822) to aniline (B41778) over transition metal catalysts is a cornerstone for understanding the reduction of substituted nitroanilines. lboro.ac.uk The reaction typically proceeds through the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates. rsc.org The process can be described by two main pathways: a direct route where the nitro group is sequentially hydrogenated, and a condensation route where intermediates react with each other. rsc.org

Recent advancements have focused on developing highly selective and efficient catalysts. For example, electrocatalytic routes using polyoxometalate redox mediators have been shown to be highly selective for the reduction of substituted nitrobenzenes to their corresponding anilines in aqueous solution at room temperature. acs.org This method avoids the use of high temperatures, hydrogen gas, and sacrificial reagents. acs.org

The choice of catalyst and reaction conditions can significantly influence the selectivity of the reduction, especially in the presence of other reducible functional groups. For instance, certain catalysts can selectively reduce the nitro group without affecting other functionalities like halogens. rsc.org

Thermal Decomposition Pathways and Stability Mechanisms of Nitroaniline Derivatives

The thermal stability of nitroaniline derivatives is a critical aspect, particularly for their safe handling and application. The decomposition of these compounds can be influenced by their molecular structure and the presence of various functional groups. researchgate.netresearchgate.net

Identification of Thermal Degradation Products and Processes

Studies on the thermal decomposition of various nitroaniline compounds have revealed that they undergo notable exothermic decomposition at high temperatures. researchgate.net The decomposition process can be autocatalytic in nature. researchgate.netacs.org For example, the thermal decomposition of m-nitroaniline can be initiated by impurities and exposure to light. nih.gov It may also react explosively with certain compounds at elevated temperatures. nih.gov

The decomposition pathways of nitroalkanes, which share the nitro functional group, have been found to be dependent on reaction conditions and structural features. acs.org At high pressures, some nitroalkanes are proposed to decompose through the cyclization of their aci-form, a pathway characterized by a negative activation volume. acs.org

Correlation Between Molecular Structure and Thermal Stability

The molecular structure of nitroaniline derivatives has a direct impact on their thermal stability. The presence and position of substituents on the aromatic ring can influence the electronic properties and bond strengths within the molecule, thereby affecting the energy required for decomposition.

Research on N-methyl-N-nitroanilines has shown that the N-nitroamino group in these molecules is nearly planar, with a shortened N-N bond and a significant electron density deficit on the nitrogen atom of the nitro group. researchgate.net These structural features can influence the thermal stability of the compound.

The thermal decomposition behavior of six different nitroaniline compounds was investigated, and the results indicated that the decomposition kinetics could reveal the autocatalytic character of the samples. researchgate.net The maximum temperature rise rates during adiabatic thermal decomposition varied significantly among the different isomers, highlighting the influence of the substituent's position on thermal stability. researchgate.net For instance, 2-fluoro-4-nitroaniline (B181687) and 4-nitroaniline exhibited very high maximum temperature rise rates. researchgate.net

Advanced Applications and Functionalization Studies

Utilization as Chemical Intermediates in Complex Organic Synthesis

The strategic placement of amino, nitro, and methylsulfanyl functional groups on the aniline (B41778) ring makes 5-(Methylsulfanyl)-2-nitroaniline a versatile precursor for constructing more complex molecular architectures, particularly heterocyclic systems that are prevalent in pharmaceuticals and functional materials. openmedicinalchemistryjournal.comnih.gov

The presence of the methylsulfanyl group (-SCH₃) and the aniline framework in this compound makes it a logical starting point for the synthesis of sulfur-containing heterocycles, most notably benzothiazoles. Benzothiazoles are a class of bicyclic compounds with a wide range of biological activities and are synthesized through various routes, often involving the condensation of 2-aminothiophenol (B119425) with carbonyl compounds or their equivalents. nih.govekb.egmdpi.com

A plausible synthetic pathway to a benzothiazole (B30560) derivative from this compound would first involve the selective reduction of the nitro group to an amino group, yielding 4-(methylthio)benzene-1,2-diamine. The reduction of nitroaromatics to their corresponding anilines is a fundamental and well-established transformation in organic synthesis. researchgate.net The resulting diamine can then undergo reactions to form various heterocyclic systems.

For the direct formation of a benzothiazole ring, the aniline itself must be converted into a 2-aminothiophenol derivative. This intermediate can then be cyclized. For instance, the related compound 2-(Methylthio)-6-nitro-1,3-benzothiazole can be reduced to form 2-(Methylthio)-6-amino-1,3-benzothiazole, demonstrating that the core structure is amenable to such transformations. General methods for benzothiazole synthesis include the reaction of 2-aminobenzenethiols with aldehydes, nitriles, or carboxylic acids. nih.govorganic-chemistry.org By applying these established synthetic strategies, this compound serves as a valuable starting block for producing substituted benzothiazoles, which are key scaffolds in medicinal chemistry. mdpi.com

Nitrogen-containing heterocycles are among the most significant structural components of pharmaceuticals and bioactive molecules. openmedicinalchemistryjournal.comrsc.org The functional groups on this compound provide multiple reaction sites for building these scaffolds. The reduction of the nitro group is a key initial step, converting the molecule into a diamine derivative. researchgate.net This resulting 1,2-diamine is a classic precursor for the synthesis of benzimidazoles via condensation with aldehydes or carboxylic acids.

Furthermore, the amino group can undergo diazotization, a process that converts it into a diazonium salt. This intermediate is highly versatile and can be replaced by a wide array of other functional groups, significantly expanding the synthetic possibilities. wikipedia.org This versatility makes nitroaniline derivatives, such as the subject compound, valuable intermediates in the production of dyes, antioxidants, and pharmaceuticals. wikipedia.org

While specific, large-scale pharmaceutical syntheses starting directly from this compound are not widely documented in readily available literature, its structural motifs are present in many key pharmaceutical intermediates. researchgate.net The general utility of substituted anilines and nitroaromatics in drug synthesis suggests its potential as a building block for creating novel therapeutic agents. wikipedia.orggoogle.com

Research into Nonlinear Optical (NLO) Properties

Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system, known as push-pull chromophores, are of significant interest for applications in nonlinear optics (NLO). acs.orgresearchgate.net These materials are crucial for technologies like optical switching and data processing. nih.gov The structure of this compound, with the amino group (donor) and nitro group (acceptor) on a benzene (B151609) ring, fits this push-pull model, suggesting it may exhibit NLO properties.

The NLO response of a molecule is quantified by its hyperpolarizabilities, with the first hyperpolarizability (β) relating to second-order effects and the second hyperpolarizability (γ) to third-order effects. While extensive research exists for the parent push-pull molecule, p-nitroaniline (PNA), specific experimental or theoretical studies detailing the second and third-order hyperpolarizabilities of this compound are not prominent in the surveyed literature.

However, the data for p-nitroaniline serves as a critical benchmark for understanding related structures. Computational and experimental studies on PNA have been widely reported to understand the impact of structure on NLO properties. acs.orgbohrium.comacs.org Theoretical investigations using methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) have been employed to calculate the hyperpolarizabilities of PNA and its derivatives. acs.orgbohrium.com These studies provide insight into how electronic structure correlates with NLO activity.

Table 1: Representative Theoretical NLO Properties of p-Nitroaniline (PNA) (Note: Values can vary significantly based on the computational method, basis set, and environmental considerations (gas phase vs. solvent). This table is for illustrative purposes.)

| Property | Computational Method | Calculated Value (a.u.) | Reference |

| Dipole Moment (μ) | MP2/Def2-TZVPP | ~7.0 D | bohrium.com |

| Polarizability (α) | BP86/6-31++G | ~85 | acs.org |

| First Hyperpolarizability (β) | BP86/6-31++G | ~2800 | acs.org |

This interactive table provides representative data for p-nitroaniline to serve as a baseline for comparison.

The relationship between molecular structure and NLO properties is a cornerstone of materials design. researchgate.net For push-pull nitroanilines, the strength and relative position of the donor and acceptor groups are critical. acs.orgbohrium.com The NLO response arises from intramolecular charge transfer (ICT) from the donor to the acceptor through the π-system.

Studies on substituted anilines have shown that enhancing the donor strength, for instance by replacing an amino group with a dimethylamino group, increases the NLO response. bohrium.com Similarly, the introduction of other substituents can modulate the NLO properties through both electronic and conformational effects. acs.orgresearchgate.net Therefore, it is hypothesized that the methylsulfanyl group in this compound would likely lead to a larger NLO response compared to its parent compound, 2-nitroaniline (B44862), and potentially be comparable to or different from p-nitroaniline, depending on the complex interplay of the positions and electronic nature of the three substituents.

Applications in Catalysis Research

Catalysis is a field focused on the use of substances to increase the rate of a chemical reaction. This can involve metallic, organometallic, or purely organic catalysts. While nitroaniline derivatives are often the substrates in catalytic reactions, such as catalytic reduction to form anilines, researchgate.netnih.govmdpi.com their use as catalysts is a distinct area of research.

Based on a thorough review of the available scientific literature, there is no significant information to suggest that this compound has been investigated for or applied in catalysis research. Its potential applications appear to be concentrated in the areas of synthetic chemistry and materials science.

Material Science Applications and Development (e.g., in high refractive index polyaryl thioether sulfone films, as stabilizers)

The development of polymers with a high refractive index (HRI) is of great interest for applications in optoelectronic devices, such as advanced displays, image sensors, and optical films. A common strategy to achieve a high refractive index in organic polymers is to incorporate atoms with high molar refractivity, such as sulfur, and to include aromatic rings.

Polymers containing thioether (sulfide) linkages, particularly poly(phenylene thioether)s, are known for their high refractive indices and good thermal stability. The structure of this compound contains both a thioether group and a phenyl ring, making it a promising candidate as a monomer or precursor for the synthesis of HRI polymers. The amino and nitro groups can serve as reactive sites for polymerization reactions. For example, the amino group could be reacted with dianhydrides or diacyl chlorides, while the nitro group could be reduced to a second amino group, creating a diamine monomer suitable for polycondensation reactions.

A US patent describes a method for preparing 2-nitro-5-(phenylthio)-anilines, which are close structural analogs of this compound. The existence of such patents suggests industrial interest in this class of compounds as intermediates, likely for specialty polymers or dyes where the combination of a thioether and a nitroaniline scaffold imparts desirable properties.

Derivatization Strategies for Modifying Electronic and Steric Properties

The functional groups on this compound offer multiple avenues for derivatization to systematically tune its electronic and steric characteristics for various applications.

Modification at the 5-Position: The methylsulfanyl group can be replaced entirely through nucleophilic aromatic substitution on a suitable precursor, such as 5-chloro-2-nitroaniline (B48662). A patent details the reaction of 5-chloro-2-nitroaniline with various thiophenols to produce a range of 2-nitro-5-(arylthio)-anilines, demonstrating how the steric bulk and electronic nature of the sulfur-linked group can be varied.

Modification of the Functional Groups: The existing amino, nitro, and methylsulfanyl groups can be chemically transformed to alter the molecule's properties. The following table outlines key derivatization strategies.

| Functional Group | Derivatization Strategy | Resulting Group | Effect on Properties |

|---|---|---|---|

| Methylsulfanyl (-SCH₃) | Oxidation | Sulfoxide (-SOCH₃) or Sulfone (-SO₂CH₃) | Increases electron-withdrawing character; modifies polarity and steric bulk. |

| Amino (-NH₂) | Acylation / Sulfonylation | Amide (-NHCOR) / Sulfonamide (-NHSO₂R) | Decreases basicity and nucleophilicity; introduces new functional groups (R); increases steric hindrance around the amine. |

| Amino (-NH₂) | Schiff Base Formation | Imine (-N=CHR) | Creates a new site for coordination; enables further reactions at the imine carbon. |

| Nitro (-NO₂) | Reduction | Amino (-NH₂) | Converts strong electron-withdrawing group to a strong electron-donating group; creates a versatile diamine precursor for heterocycle synthesis. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration, etc. | Introduces additional functional groups, altering electronic and steric properties (position subject to directing effects of existing groups). |

These strategies allow for the creation of a diverse library of compounds derived from this compound, each with tailored properties for specific applications in fields ranging from medicinal chemistry to materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Methylsulfanyl)-2-nitroaniline, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic reduction. For example, the methylsulfanyl group (-SCH₃) may be introduced by reacting 5-chloro-2-nitroaniline with sodium thiomethoxide. Key intermediates (e.g., 5-chloro-2-nitroaniline) should be characterized using HPLC, FT-IR (to confirm -NO₂ and -SCH₃ stretches), and ¹H/¹³C NMR (to verify aromatic substitution patterns). Melting point analysis ensures purity .

Q. How can researchers optimize the reduction of the nitro group in this compound to avoid over-reduction or side reactions?

- Methodological Answer : Catalytic hydrogenation with Pd/C or PtO₂ under controlled H₂ pressure (1–3 atm) in ethanol at 25–50°C is preferred. Alternatively, sodium borohydride with Au/SiO₂ nanoparticles can selectively reduce the nitro group to an amine without affecting the methylsulfanyl moiety. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm completion using LC-MS .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch); ~2550 cm⁻¹ (-SCH₃ C-S stretch).

- NMR : ¹H NMR in CDCl₃ should show aromatic protons (δ 6.5–8.5 ppm) with splitting patterns indicating substituent positions; singlet for -SCH₃ (δ ~2.5 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ matching C₇H₈N₂O₂S (exact mass 184.0312) .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the electronic properties and reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The -SCH₃ group is electron-donating via resonance, activating the aromatic ring toward electrophiles. Computational studies (DFT, Gaussian) can map electron density distributions and predict regioselectivity. Experimentally, bromination or nitration reactions will occur preferentially at the para position to the -SCH₃ group. Monitor using in-situ Raman spectroscopy to track reaction dynamics .

Q. What strategies mitigate toxicity or instability issues during biological testing of this compound derivatives?

- Methodological Answer :

- Stability : Store derivatives at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of -SCH₃.